molecular formula C16H20N2O2 B2428273 7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 896599-85-2

7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2428273
CAS No.: 896599-85-2
M. Wt: 272.348
InChI Key: KUGFLXRUXNGYPP-UHFFFAOYSA-N
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Description

7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of these compounds, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific chromen-2-one core structure combined with the piperazine moiety. This combination enhances its bioactivity and makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-3-4-14-13(10-16(19)20-15(14)9-12)11-18-7-5-17(2)6-8-18/h3-4,9-10H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGFLXRUXNGYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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